

An In-depth Technical Guide to the Physical Properties of 3-Octanamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Octanamine

Cat. No.: B1615500

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling point and density of **3-Octanamine**. It includes a summary of its physical properties, comprehensive experimental protocols for their determination, and a workflow diagram illustrating the measurement process. This document is intended to serve as a valuable resource for laboratory and research professionals.

Physical Properties of 3-Octanamine

3-Octanamine, a primary aliphatic amine, possesses physical characteristics that are crucial for its handling, application, and process design in various research and development settings. A summary of its key physical properties is presented in the table below.

Property	Value	Source
Boiling Point	161-163 °C	[1][2]
Density (Predicted)	0.784 g/cm ³	[1][2]
Molecular Formula	C ₈ H ₁₉ N	[3][4][5]
Molecular Weight	129.24 g/mol	[3]

Experimental Protocols

Accurate determination of the boiling point and density of liquid amines like **3-Octanamine** is fundamental for their characterization. The following sections detail standard laboratory procedures for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a pure substance, this is a characteristic physical constant. A common and effective method for determining the boiling point of a liquid amine is through distillation.

Apparatus:

- Distillation flask
- Condenser
- Receiving flask
- Thermometer (calibrated)
- Heating mantle or oil bath
- Boiling chips or a magnetic stirrer
- Clamps and stands

Procedure:

- Assembly: Assemble a simple distillation apparatus. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask. This ensures an accurate reading of the vapor temperature as it passes into the condenser.
- Sample Preparation: Place a measured volume of **3-Octanamine** into the distillation flask, along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

- Heating: Begin heating the flask gently. The heating rate should be controlled to allow for a slow and steady distillation, typically a rate of 1-2 drops per second of distillate.
- Equilibrium: As the liquid boils, the vapor will rise and surround the thermometer bulb. The temperature will increase and then stabilize.
- Data Recording: Record the temperature at which the liquid is distilling at a steady rate. This stable temperature is the boiling point of the substance. It is also important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

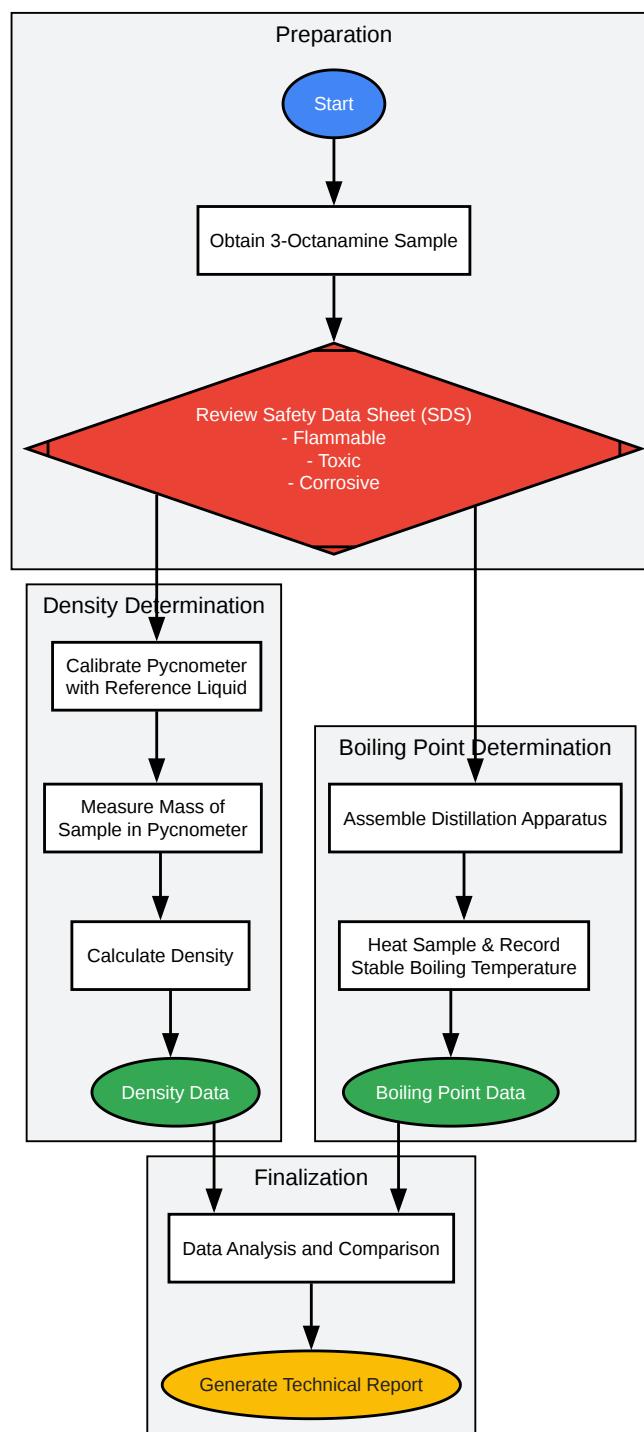
Determination of Density

The density of a substance is its mass per unit volume. For liquids, this is commonly measured using a pycnometer or a digital density meter.

Apparatus:

- Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
- Analytical balance (accurate to at least 0.0001 g)
- Constant temperature water bath
- Thermometer (calibrated)

Procedure:


- Cleaning and Calibration: Thoroughly clean and dry the pycnometer. Determine and record the mass of the empty, dry pycnometer.
- Filling with Reference Liquid: Fill the pycnometer with a reference liquid of known density, such as deionized water. Place the pycnometer in a constant temperature water bath until it reaches thermal equilibrium. Ensure there are no air bubbles. Carefully dry the outside of the pycnometer and record its mass.

- Sample Measurement: Empty and dry the pycnometer. Fill it with **3-Octanamine**, and repeat the process of bringing it to thermal equilibrium in the constant temperature water bath. Dry the exterior and record the mass of the pycnometer filled with the sample.
- Calculation:
 - Calculate the volume of the pycnometer using the mass of the reference liquid and its known density at the measurement temperature.
 - Calculate the density of the **3-Octanamine** sample by dividing the mass of the sample by the determined volume of the pycnometer.

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of **3-Octanamine**.

Experimental Workflow for Physical Property Determination of 3-Octanamine

[Click to download full resolution via product page](#)

Caption: Workflow for determining the boiling point and density of **3-Octanamine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Octanamine | 24552-04-3 [amp.chemicalbook.com]
- 2. 3-Octanamine | 24552-04-3 [chemicalbook.com]
- 3. 3-Octanamine | C8H19N | CID 547362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Octanamine | lookchem [lookchem.com]
- 5. 3-octanamine - Wikidata [wikidata.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 3-Octanamine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1615500#boiling-point-and-density-of-3-octanamine\]](https://www.benchchem.com/product/b1615500#boiling-point-and-density-of-3-octanamine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com